molecular formula C17H15N5O2 B2402783 (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone CAS No. 1235020-46-8

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Cat. No.: B2402783
CAS No.: 1235020-46-8
M. Wt: 321.34
InChI Key: RLNHIEKCFOFKTN-UHFFFAOYSA-N
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Description

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a complex organic compound that features a quinoline derivative linked to a pyrazine-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the formation of the pyrazine-oxadiazole moiety. The final step involves coupling these two intermediates under specific reaction conditions.

    Preparation of Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.

    Formation of Pyrazine-Oxadiazole Moiety: This can be achieved by reacting a pyrazine derivative with a suitable nitrile oxide under cycloaddition conditions.

    Coupling Reaction: The final coupling step typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to link the quinoline and pyrazine-oxadiazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline or pyrazine derivatives.

    Substitution: Substituted quinoline or pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.

    Pyrazine Derivatives: Compounds like pyrazinamide and pyrazinecarboxamide are structurally related.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring.

Uniqueness

What sets (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone apart is its combination of these three distinct moieties into a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-11-4-5-14-12(9-11)3-2-8-22(14)17(23)16-20-15(21-24-16)13-10-18-6-7-19-13/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNHIEKCFOFKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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